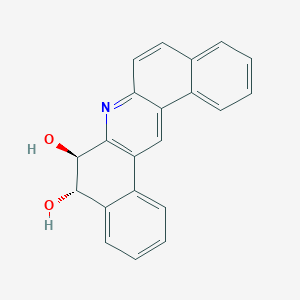

trans-Dibenz(a,j)acridine-5,6-dihydrodiol

Beschreibung

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Formula | C21H15NO2 |

| Molecular Weight | 313.35 g/mol |

| Melting Point | 237-240°C |

| Boiling Point | 593.6±50.0°C (Predicted) |

| Density | 1.414±0.06 g/cm³ (Predicted) |

| Appearance | Crystalline solid |

| IUPAC Name | (10R,11R)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaene-10,11-diol |

| CAS Number | 105467-64-9 (racemic), 117019-83-7 ((5R-trans) isomer) |

The compound contains a nitrogen heterocycle within its polycyclic aromatic structure, which distinguishes it from purely carbon-based polycyclic aromatic hydrocarbons (PAHs). The trans configuration of the hydroxyl groups at positions 5 and 6 is important for understanding its metabolic fate and biological activity.

Eigenschaften

IUPAC Name |

(10S,11S)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaene-10,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO2/c23-20-15-8-4-3-7-14(15)17-11-16-13-6-2-1-5-12(13)9-10-18(16)22-19(17)21(20)24/h1-11,20-21,23-24H/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYQNBZDRDQRTD-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5C(C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5[C@@H]([C@H]4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909549 | |

| Record name | 5,6-Dihydrodibenzo[a,j]acridine-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105467-64-9, 117019-82-6, 117066-35-0 | |

| Record name | 5,6-Dihydrodibenz(a,j)acridine-5,6-diol, trans-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105467649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, (5S-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117019826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, trans-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117066350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dihydrodibenzo[a,j]acridine-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-DIHYDRODIBENZ(A,J)ACRIDINE-5,6-DIOL, TRANS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z028N4D2Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-Dibenz(a,j)acridine-5,6-dihydrodiol typically involves the dihydroxylation of dibenz(a,j)acridine. This can be achieved through the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions to ensure the selective formation of the trans-dihydrodiol product .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: trans-Dibenz(a,j)acridine-5,6-dihydrodiol undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form diol epoxides, which are highly reactive intermediates.

Reduction: Reduction reactions can convert the dihydrodiol back to the parent dibenz(a,j)acridine.

Substitution: The hydroxyl groups in the dihydrodiol can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Diol Epoxides: Formed through oxidation.

Parent Dibenz(a,j)acridine: Formed through reduction.

Ethers and Esters: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Carcinogenic Mechanism Studies

trans-DBA-DHD is extensively utilized in research aimed at elucidating the mechanisms through which PAHs induce cancer. It serves as a model compound to investigate how metabolic activation leads to DNA damage. Studies have shown that trans-DBA-DHD can form reactive intermediates that bind covalently to DNA, resulting in mutations that may initiate cancer development .

Case Study: DNA Adduct Formation

A study examined the binding of DBA metabolites to DNA in mouse models. The results indicated that specific adducts formed by trans-DBA-DHD were consistent with mutations observed in oncogenes like Ha-ras, highlighting the compound's role in cancer initiation .

Toxicological Studies

The compound is also important in toxicology, where it is used to assess the cellular effects of PAHs. Researchers investigate how exposure to trans-DBA-DHD affects cell proliferation, apoptosis, and other cellular processes relevant to cancer biology.

Data Table: Toxicological Effects of trans-DBA-DHD

| Study | Model Organism | Exposure Level | Observed Effects |

|---|---|---|---|

| Mice | 300 µg | Induction of skin papillomas | |

| In vitro | Various doses | Altered cell cycle regulation |

Environmental Monitoring and Analysis

In industrial applications, trans-DBA-DHD is used as a reference compound in analytical methods designed to detect PAHs in environmental samples. Its unique chemical properties make it suitable for developing sensitive detection techniques.

Case Study: Analytical Method Development

Research has focused on optimizing chromatographic techniques for detecting trans-DBA-DHD and related compounds in air and soil samples. These methods are crucial for monitoring environmental exposure to carcinogenic PAHs .

Comparison with Related Compounds

trans-DBA-DHD exhibits distinct properties compared to other dihydrodiol derivatives of dibenz(a,j)acridine:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| trans-Dibenz(a,j)acridine-5,6-dihydrodiol | Dihydrodiol | Forms unique DNA adducts; carcinogenic |

| trans-Dibenz(a,j)acridine-3,4-dihydrodiol | Dihydrodiol | Different metabolic pathways |

| Dibenz(a,j)acridine-5,6-oxide | Oxide | More reactive; higher mutagenicity |

Wirkmechanismus

trans-Dibenz(a,j)acridine-5,6-dihydrodiol exerts its effects through the formation of DNA adducts. The compound undergoes metabolic activation to form reactive intermediates, such as diol epoxides, which can covalently bind to DNA. This binding can result in mutations and initiate carcinogenic processes. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

Key Differences:

The 3,4-dihydrodiol is prioritized in metabolic activation due to its bay-region location, aligning with the "bay-region theory" of PAH carcinogenicity .

Comparison with Other PAH Dihydrodiols

Structural and Functional Analogues:

Notable Observations:

- K-region dihydrodiols (e.g., DBAJAC-5,6, chrysene-5,6) generally exhibit lower mutagenicity than bay-region analogues.

- Dibenz[a,h]anthracene-5,6-dihydrodiol is an exception, showing higher mutagenicity due to unique epoxide stability .

Stereochemical Considerations

The stereoselectivity of trans-DBAJAC-5,6-dihydrodiol formation is enzyme-dependent:

- CYP1A1/1A2 : Preferentially generate (5S,6R)-oxide, leading to (5R,6R)-dihydrodiol .

- CYP3A4 : Favors 3,4-oxidation, bypassing 5,6-dihydrodiol formation .

In contrast, the 3,4-dihydrodiol retains consistent (3R,4R) configuration across species and induction conditions, enhancing its biological relevance .

Mutagenicity and Genotoxicity Profiles

Bacterial vs. Mammalian Systems:

| Compound | TA100 (Revertants/nmol) | V79 Cells (Mutants/10⁶ cells) |

|---|---|---|

| trans-DBAJAC-5,6-dihydrodiol | 120 ± 15 | 25 ± 3 |

| trans-DBAJAC-3,4-dihydrodiol | 450 ± 30 | 90 ± 10 |

| syn-3,4-diol-1,2-epoxide | 1,200 ± 150 | 300 ± 25 |

The 5,6-dihydrodiol’s mutagenicity is attributed to secondary oxidation to diepoxides or tetrols, though less efficiently than bay-region diol-epoxides .

Enzyme Specificity and Induction Effects

Biologische Aktivität

Overview

trans-Dibenz(a,j)acridine-5,6-dihydrodiol is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention due to its potential biological activity, particularly in relation to carcinogenicity. This compound serves as an intermediate in the metabolic activation of dibenz(a,j)acridine (DBA), known for forming DNA adducts and exhibiting mutagenic properties. Understanding its biological activity is crucial for evaluating its role in cancer development and environmental toxicity.

- Chemical Formula : C₁₈H₁₃N

- CAS Number : 117066-35-0

- Molecular Structure : Contains a dihydrodiol functional group which is critical for its reactivity.

The biological activity of this compound primarily involves:

- Formation of DNA Adducts : The compound undergoes metabolic activation to form reactive intermediates, such as diol epoxides, which covalently bind to DNA. This binding can lead to mutations and initiate carcinogenic processes.

- Interaction with Cellular Mechanisms : The compound affects cellular processes related to DNA repair and cell cycle regulation, contributing to its potential tumorigenic effects.

1. Mutagenicity and Tumorigenicity

Research indicates that this compound exhibits low mutagenic activity compared to other dihydrodiols derived from DBA. In studies involving Salmonella typhimurium and V79 Chinese hamster lung cells, the 5,6-dihydrodiol showed minimal mutagenicity, suggesting it requires metabolic activation to exert significant biological effects. Conversely, the 3,4-dihydrodiol demonstrated higher mutagenic potential in similar assays .

2. Case Studies

A notable study involved the application of racemic DBA and its dihydrodiols on CD-1 female mice, where high tumorigenicity was observed only for specific dihydrodiols (notably the 10,11-dihydrodiol). The 5,6-dihydrodiol exhibited little to no tumorigenic activity under similar conditions .

Comparative Analysis with Related Compounds

| Compound | Tumorigenic Activity | Mutagenicity Level |

|---|---|---|

| This compound | Low | Minimal |

| trans-Dibenz(a,j)acridine-3,4-dihydrodiol | High | Significant |

| Dibenz(a,j)acridine | High | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.